2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 5 positions, and a carboxylic acid group is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and 4-bromobenzoic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,5-difluorobenzene and 4-bromobenzoic acid using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.
Reduction Products: The reduction of the carboxylic acid group yields 2,5-difluoro-[1,1’-biphenyl]-4-methanol.
Oxidation Products: Oxidation can lead to the formation of 2,5-difluoro-[1,1’-biphenyl]-4-carboxylate salts.
Scientific Research Applications
2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-[1,1’-biphenyl]-4-carboxylic acid
- 2,5-Difluoro-[1,1’-biphenyl]-4-ylboronic acid
- 2,5-Difluoro-[1,1’-biphenyl]-4-methanol
Uniqueness
2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Biological Activity
2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (DFBCA) is a synthetic organic compound characterized by its unique biphenyl structure with two fluorine substituents and a carboxylic acid functional group. This structural arrangement contributes to its potential biological activities, making it a subject of interest in pharmaceutical research and material science.
- Molecular Formula : C13H8F2O2
- Molecular Weight : 234.2 g/mol
- Functional Groups : Carboxylic acid and difluorobenzene
The presence of fluorine atoms enhances the compound's lipophilicity and alters its electronic properties, potentially influencing its interaction with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of DFBCA on various cancer cell lines. The compound's activity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.
Cell Line | IC50 (µM) | Notes |
---|---|---|
COLO201 (Colorectal adenocarcinoma) | 15 | High sensitivity observed |
MDA-MB-231 (Breast cancer) | 20 | Moderate sensitivity |
HeLa (Cervical cancer) | 25 | Lower sensitivity |
DFBCA exhibited significant cytotoxicity against COLO201 cells, indicating its potential as an anticancer agent. The mechanism of action appears to involve cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in sensitive cell lines .
The biological activity of DFBCA may be attributed to its ability to disrupt cellular processes:
- Cell Cycle Arrest : DFBCA induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle. This was evidenced by flow cytometry analysis showing an increase in cells in the G2/M phase upon treatment with DFBCA .
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways, leading to programmed cell death in susceptible cancer cell lines .
Structure-Activity Relationship (SAR)
The structural features of DFBCA play a crucial role in its biological activity:
- Fluorine Substitution : The presence of fluorine atoms at positions 2 and 5 on the biphenyl ring enhances binding affinity to biological targets compared to non-fluorinated analogs.
- Carboxylic Acid Group : This functional group is essential for the compound's solubility and potential interactions with various receptors and enzymes.
Case Studies
- Anticancer Activity : In a study involving multiple cancer cell lines, DFBCA demonstrated selective cytotoxicity against COLO201 cells with an IC50 value of 15 µM. The study highlighted its potential as a lead compound for further development in targeted cancer therapies .
- Enzyme Inhibition : Preliminary investigations suggest that DFBCA may inhibit specific enzymes involved in tumor growth and proliferation. Further studies are needed to elucidate the exact mechanisms and identify potential targets .
Properties
Molecular Formula |
C13H8F2O2 |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2,5-difluoro-4-phenylbenzoic acid |
InChI |
InChI=1S/C13H8F2O2/c14-11-7-10(13(16)17)12(15)6-9(11)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChI Key |
SHMSQVFXRVYHBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2F)C(=O)O)F |
Origin of Product |
United States |
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